4'-Fluoro-2-hydroxy-4-(4-phenylpiperazin-1-yl)butyrophenone
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Overview
Description
4’-Fluoro-2-hydroxy-4-(4-phenylpiperazin-1-yl)butyrophenone is a complex organic compound with the molecular formula C20H23FN2O2. It is known for its unique structure, which includes a fluorophenyl group, a hydroxy group, and a phenylpiperazine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Fluoro-2-hydroxy-4-(4-phenylpiperazin-1-yl)butyrophenone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate:
Piperazine Coupling: The final step involves the coupling of the 4’-fluoro-2-hydroxyphenyl intermediate with 4-phenylpiperazine under specific reaction conditions to yield the target compound
Industrial Production Methods
Industrial production of 4’-Fluoro-2-hydroxy-4-(4-phenylpiperazin-1-yl)butyrophenone may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4’-Fluoro-2-hydroxy-4-(4-phenylpiperazin-1-yl)butyrophenone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, to form alcohols.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may produce an alcohol .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis
Biology: The compound has been investigated for its interactions with biological molecules and its potential as a biochemical probe
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 4’-Fluoro-2-hydroxy-4-(4-phenylpiperazin-1-yl)butyrophenone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it has been shown to interact with dopamine receptors, affecting neurotransmitter signaling .
Comparison with Similar Compounds
4’-Fluoro-2-hydroxy-4-(4-phenylpiperazin-1-yl)butyrophenone can be compared with other similar compounds, such as:
4’-Fluoro-2-hydroxy-4-(4-methylpiperazin-1-yl)butyrophenone: Similar structure but with a methyl group instead of a phenyl group.
4’-Fluoro-2-hydroxy-4-(4-benzylpiperazin-1-yl)butyrophenone: Similar structure but with a benzyl group instead of a phenyl group.
4’-Fluoro-2-hydroxy-4-(4-ethylpiperazin-1-yl)butyrophenone: Similar structure but with an ethyl group instead of a phenyl group
These compounds share structural similarities but may exhibit different chemical and biological properties due to the variations in their substituents.
Properties
CAS No. |
51037-47-9 |
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Molecular Formula |
C20H23FN2O2 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-2-hydroxy-4-(4-phenylpiperazin-1-yl)butan-1-one |
InChI |
InChI=1S/C20H23FN2O2/c21-17-8-6-16(7-9-17)20(25)19(24)10-11-22-12-14-23(15-13-22)18-4-2-1-3-5-18/h1-9,19,24H,10-15H2 |
InChI Key |
DTQPKKCVUDORIM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC(C(=O)C2=CC=C(C=C2)F)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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